molecular formula C8H5Br2N B3029879 3,5-dibromo-1H-indole CAS No. 81387-89-5

3,5-dibromo-1H-indole

Cat. No.: B3029879
CAS No.: 81387-89-5
M. Wt: 274.94 g/mol
InChI Key: NGTBILHUFBABDS-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-indole (CAS 81387-89-5) is a high-purity dibromoindole compound that serves as a fundamental building block in advanced organic synthesis and pharmaceutical research. The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs . The strategic introduction of bromine atoms at the 3 and 5 positions of the indole ring makes this intermediate particularly valuable for drug discovery programs . These bromine atoms serve as excellent sites for palladium-catalyzed cross-coupling reactions, allowing researchers to efficiently introduce complex substituents and construct intricate molecular architectures . This synthetic versatility is essential for creating novel chemical entities in both academic and industrial settings. In pharmaceutical research, this compound acts as a key intermediate for the development of new therapeutic agents. The presence of bromine atoms can significantly modulate the biological activity and pharmacokinetic properties of resulting molecules, potentially enhancing binding affinity to target proteins and improving metabolic stability . This makes it an invaluable tool for lead optimization in the discovery of treatments for a wide range of diseases, including cancer and neurological disorders . The compound is supplied with a guarantee of high purity and consistency, ensuring reproducible experimental results. This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic use, nor for personal use. Researchers can rely on this high-quality intermediate to support their critical work in developing the next generation of active pharmaceutical ingredients (APIs).

Properties

IUPAC Name

3,5-dibromo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTBILHUFBABDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475434
Record name 3,5-dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81387-89-5
Record name 3,5-dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-1H-indole typically involves the bromination of indole. One common method is the reaction of indole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous bromine reagents.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen, yielding the parent indole compound.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Substitution Reactions: Various substituted indoles depending on the nucleophile used.

    Oxidation Reactions: Indole-2,3-diones or other oxidized indole derivatives.

    Reduction Reactions: Indole or partially reduced brominated indoles.

Scientific Research Applications

Medicinal Chemistry

3,5-Dibromo-1H-indole has been investigated for its potential therapeutic applications, particularly in the development of anticancer agents.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was synthesized and evaluated for its activity using the Brine Shrimp Lethality Bioassay (BSLB), revealing an LC50 value indicating potent cytotoxicity .

Table 1: Cytotoxicity Data for this compound Derivatives

Compound NameCell LineLC50 (µM)IC50 (µM)
This compound derivative AMDA-MB-231 (breast cancer)6.4933.69
This compound derivative BHeLa (cervical cancer)8.2029.00
This compound derivative CA549 (lung cancer)7.5031.00

Synthesis of Heterocyclic Compounds

The compound is also utilized as a precursor in the synthesis of various heterocyclic compounds. It can participate in multicomponent reactions leading to the formation of complex structures with potential biological activity.

Case Study: Multicomponent Reactions
Research has shown that this compound can be employed in three-component reactions to synthesize functionalized indoles with promising anti-proliferative activities .

Table 2: Summary of Reactions Involving this compound

Reaction TypeReagents UsedProductYield (%)
Three-component reactionAldehyde, cyanoacetate, ammonium acetateIndolylpyridine derivatives85
Domino heterocyclizationCarbon disulfide, α-bromopropiophenonesOxathiole–indole pairs75
Ugi reaction with propargylamineIndole-3-aldehydes, isocyanidesSpiroindolines70

Biological Studies

In addition to its synthetic applications, this compound has shown potential in biological studies due to its interactions with various enzymes and receptors.

Case Study: Molecular Docking Studies
Molecular docking studies have indicated that derivatives of this compound interact effectively with target enzymes such as UDP-N-acetylmuramyl-alanine ligase (MurC), suggesting antibacterial properties .

Table 3: Molecular Docking Results

Compound NameTarget EnzymeBinding Energy (kcal/mol)
Derivative AMurC-11.5
Derivative BHuman lanosterol14α-demethylase-8.0

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science.

Case Study: Conductive Polymers
Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it a candidate for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 3,5-dibromo-1H-indole and its derivatives depends on the specific biological target. Generally, indole derivatives interact with various enzymes, receptors, and proteins in the body. The bromine atoms can enhance binding affinity and selectivity towards these targets. For example, in antimicrobial applications, this compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3,5-dibromo-1H-indole and structurally related brominated or substituted indoles in terms of synthesis, stability, and applications.

Table 1: Comparative Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Yield Rf Value (Solvent System) Stability/Storage Conditions Key Applications
This compound C₈H₅Br₂N 274.94 77% 0.55 (toluene) -20°C Precursor for metal-catalyzed reactions
5-Bromo-1H-indole C₈H₆BrN 196.05 Not specified Not reported Room temperature Starting material for dibromo derivatives
5-Bromo-3-triazole-indole (9c) C₂₀H₁₇BrN₄O₂ 427.08 50% 0.30 (EtOAc/hexane 70:30) Not specified Antioxidant for ischemia
5-Fluoro-3-triazole-indole (5b) C₁₉H₁₇FN₄O 336.37 42% Not reported Not specified Bioactive triazole derivatives
Methyl 3,5-dibromoindole-1-carboxylate C₁₀H₇Br₂NO₂ 332.98 Not reported Not reported Not specified Intermediate for complex heterocycles

Key Comparisons:

Synthetic Accessibility :

  • This compound is synthesized via a single-step bromination of 5-bromoindole, offering high yield (77%) compared to triazole derivatives (e.g., 9c , 50% yield), which require copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Halogen-metal exchange reactions using iPrMgCl on this compound yield aldehydes (e.g., 5-bromo-1H-indole-3-carbaldehyde ), demonstrating its utility in functionalization .

Stability :

  • The dibromo derivative requires -20°C storage due to decomposition risks, whereas simpler bromoindoles (e.g., 5-bromoindole) are stable at room temperature . Triazole derivatives (e.g., 9c ) exhibit better stability under ambient conditions, likely due to reduced halogen reactivity .

Biological Activity: Triazole-substituted bromoindoles (e.g., 9c, 9d) show promise as antioxidants for ischemia, with substituents like methoxy and fluorophenyl groups enhancing bioactivity .

Structural and Spectral Differences :

  • 13C-NMR shifts for this compound derivatives (e.g., δ ~127–138 ppm for aromatic carbons) differ significantly from triazole derivatives (e.g., δ ~50–146 ppm), reflecting electronic effects of substituents .
  • Fluorine-containing analogues (e.g., 5b , 9d ) exhibit distinct 19F-NMR signals (e.g., δ -114.65 for 9d ), useful for structural validation .

Industrial Relevance :

  • This compound is commercially available in bulk (≥98% purity) for pharmaceutical intermediates, while specialized derivatives (e.g., 3g , 3h in ) require custom synthesis for niche applications like asymmetric catalysis .

Biological Activity

3,5-Dibromo-1H-indole is a halogenated indole derivative that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the indole ring. This substitution pattern can significantly influence its biological activity, as halogenation is known to enhance the lipophilicity and reactivity of indole derivatives.

Antimicrobial Properties

Recent studies have demonstrated that indole derivatives, including this compound, exhibit potent antimicrobial activity. For instance, a study highlighted the effectiveness of various brominated indoles against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMIC (µg/mL)
This compoundMRSA≤ 0.25
5-Bromo-1H-indoleEscherichia coli16
6-Bromo-1H-indoleCandida albicans32

Anticancer Activity

The anticancer potential of this compound has also been investigated. Indoles are known to interact with various cellular pathways involved in cancer progression. For example, a study indicated that certain indole derivatives can inhibit Glycogen Synthase Kinase 3β (GSK-3β), a protein implicated in multiple cancers . The introduction of bromine at specific positions on the indole ring has been shown to enhance this inhibitory activity, suggesting a promising avenue for developing anticancer agents.

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Indoles may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Compounds like this compound can inhibit key enzymes involved in cell signaling pathways related to cancer and microbial resistance.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated indoles can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various halogenated indoles against a panel of bacterial and fungal pathogens. The results indicated that compounds with bromine substitutions displayed enhanced antimicrobial properties compared to their non-halogenated counterparts . Furthermore, these compounds were assessed for cytotoxicity, revealing that they could selectively target pathogenic cells while sparing normal cells.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dibromo-1H-indole
Reactant of Route 2
3,5-dibromo-1H-indole

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